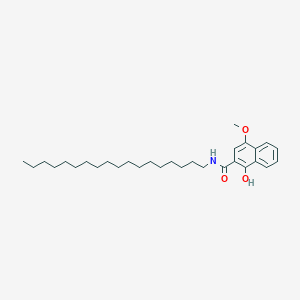
1-Hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide is a complex organic compound with a naphthalene core structure. This compound is characterized by the presence of a hydroxy group at the first position, a methoxy group at the fourth position, and an octadecyl chain attached to the nitrogen of the carboxamide group at the second position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide typically involves multiple steps, starting from commercially available naphthalene derivatives. The general synthetic route includes:
Nitration and Reduction: Naphthalene is first nitrated to introduce nitro groups, which are then reduced to amines.
Hydroxylation: The hydroxy group is introduced at the first position using hydroxylation reactions.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with octadecylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthols.
Scientific Research Applications
1-Hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-4-methoxy-N-dodecylnaphthalene-2-carboxamide: Similar structure but with a shorter alkyl chain.
1-Hydroxy-4-ethoxy-N-octadecylnaphthalene-2-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.
1-Hydroxy-4-methoxy-N-octadecylnaphthalene-1-carboxamide: Similar structure but with the carboxamide group at a different position.
Uniqueness
1-Hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups and the length of the alkyl chain
Properties
CAS No. |
90128-87-3 |
|---|---|
Molecular Formula |
C30H47NO3 |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
1-hydroxy-4-methoxy-N-octadecylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C30H47NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-31-30(33)27-24-28(34-2)25-21-18-19-22-26(25)29(27)32/h18-19,21-22,24,32H,3-17,20,23H2,1-2H3,(H,31,33) |
InChI Key |
NQRWGAZDGQJSPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


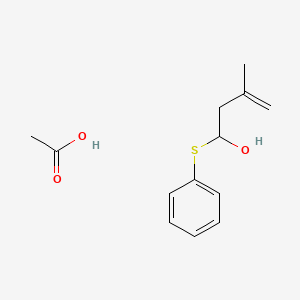
![N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea](/img/structure/B14366253.png)
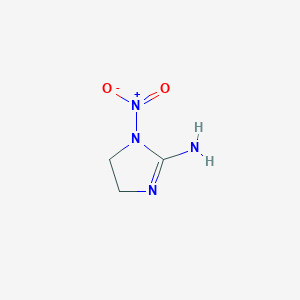

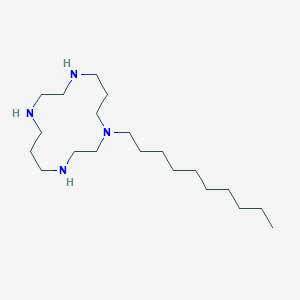
![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
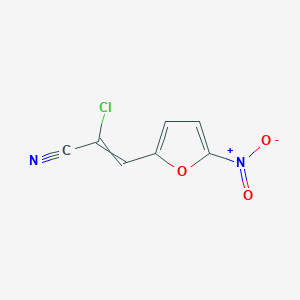
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
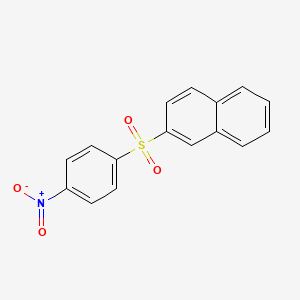

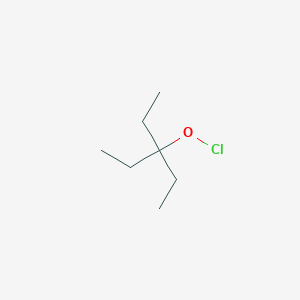
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
